Cas no 1697243-88-1 (2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one)

2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
- 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
-
- インチ: 1S/C10H20N2O2/c1-7(11)10(14)12-5-3-9(4-6-12)8(2)13/h7-9,13H,3-6,11H2,1-2H3
- InChIKey: SRZBFAQGICAWOM-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1CCN(C(C(C)N)=O)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 200
- トポロジー分子極性表面積: 66.6
- 疎水性パラメータ計算基準値(XlogP): -0.3
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5397-0.25g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5397-0.5g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5397-1g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | A190596-1g |
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-5397-2.5g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5397-5g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5397-10g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A190596-100mg |
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A190596-500mg |
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 500mg |
$ 365.00 | 2022-06-08 |
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one 関連文献
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-oneに関する追加情報
Introduction to 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one (CAS No. 1697243-88-1)
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1697243-88-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a piperidine ring substituted with a hydroxyethyl group and connected to an amino-propanone backbone, exhibits structural features that make it a promising candidate for further investigation in drug discovery and therapeutic applications.
The chemical structure of 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one consists of a central propanone moiety functionalized with an amino group at the first carbon and a piperidine ring linked via a 4-(1-hydroxyethyl) side chain. This configuration suggests potential interactions with biological targets, including enzymes and receptors, which are critical for modulating physiological processes. The presence of both basic (amine) and hydrophilic (hydroxyethyl) groups enhances solubility, making it suitable for various pharmacokinetic profiles.
In recent years, the development of novel pharmacophores has been driven by the need for more effective and selective therapeutic agents. The unique structural features of 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one position it as a valuable scaffold for designing molecules with improved pharmacological properties. For instance, the piperidine ring is a common motif in many bioactive compounds, known for its ability to interact with biological targets in a precise manner. The hydroxyethyl substituent further contributes to the molecule's versatility, allowing for modifications that can fine-tune its biological activity.
One of the most compelling aspects of this compound is its potential application in the development of treatments for neurological disorders. Piperidine derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly in conditions such as depression, anxiety, and neurodegenerative diseases. The amine and hydroxyethyl groups in 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one may facilitate interactions with key enzymes and receptors involved in these pathways. Preliminary studies have suggested that such compounds could exhibit inhibitory effects on enzymes like monoamine oxidase (MAO), which are implicated in the pathophysiology of these conditions.
Furthermore, the compound's structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design. Computational modeling and molecular docking studies can be employed to predict how 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one might interact with specific biological targets. These virtual screening approaches have become increasingly sophisticated, allowing researchers to identify potential binding sites and optimize lead compounds before moving into expensive wet-lab experiments. The integration of experimental data with computational predictions provides a powerful framework for accelerating drug discovery.
The synthesis of 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one presents an interesting challenge due to its complex structural motif. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and yield. Techniques such as multi-step organic synthesis, including nucleophilic substitution reactions, reductive amination, and cyclization processes, are commonly employed to build the desired framework. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to ensure enantiopurity, which is crucial for many pharmaceutical applications.
Recent research has highlighted the importance of physicochemical properties in determining a drug's efficacy and safety profile. Parameters such as solubility, permeability, and metabolic stability are critical considerations during drug development. The presence of polar functional groups like the amine and hydroxyethyl moieties in 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one likely contributes to good solubility in aqueous environments, which is beneficial for oral or parenteral administration. Additionally, these groups may influence metabolic pathways, affecting how the compound is processed by the body.
In conclusion,2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one (CAS No. 1697243-88) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential advantages in modulating biological pathways relevant to neurological disorders and other conditions. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the development of next-generation therapeutics.
1697243-88-1 (2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one) 関連製品
- 338978-90-8(2-{6-Chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid)
- 84176-68-1(3-(dimethylamino)propyl(2-methoxyethyl)amine)
- 2227820-05-3((2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane)
- 2770556-52-8(1-(9H-fluoren-9-yl)methyl 2-methyl 2-(prop-2-yn-1-yl)pyrrolidine-1,2-dicarboxylate)
- 954046-63-0(5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide)
- 2219356-83-7(methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate)
- 1707571-47-8(1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one)
- 2034475-87-9(3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 923902-79-8(N-(1-Cyanocyclohexyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide)
- 2034319-31-6(2,4,5-trimethyl-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)




